molecular formula C11H9BrN2O2 B2630200 4-Bromo-7-methoxyquinoline-6-carboxamide CAS No. 2089310-92-7

4-Bromo-7-methoxyquinoline-6-carboxamide

Número de catálogo B2630200
Número CAS: 2089310-92-7
Peso molecular: 281.109
Clave InChI: QNHTXXWMMSHSKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4-Bromo-7-methoxyquinoline-6-carboxamide” is a chemical compound with the molecular formula C11H9BrN2O2 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “4-Bromo-7-methoxyquinoline-6-carboxamide” is defined by its molecular formula, C11H9BrN2O2 . The compound contains a bromine atom, which can significantly influence its reactivity and interactions.


Physical And Chemical Properties Analysis

“4-Bromo-7-methoxyquinoline-6-carboxamide” has a molecular weight of 281.11 . Other physical and chemical properties specific to this compound are not provided in the search results.

Aplicaciones Científicas De Investigación

Synthesis of Key Building Blocks for Antibiotics

4-Bromo-7-methoxyquinoline-6-carboxamide is utilized in the synthesis of key building blocks for antibiotics. A study presented a practical and scalable 4-step route for synthesizing halogenated quinoline building blocks, which are significant in antimicrobial drug discovery (Flagstad et al., 2014).

Inhibitors of Steroid 5alpha Reductases

Research has explored the use of compounds related to 4-Bromo-7-methoxyquinoline-6-carboxamide as inhibitors of steroid 5alpha reductases, which have implications for treating certain medical conditions. A study found that derivatives of this compound exhibited inhibitory properties with varying activity and selectivity (Baston et al., 2000).

Intermediate for Antagonists of VEGFR and EGFR

A derivative of 4-Bromo-7-methoxyquinoline-6-carboxamide, 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, serves as a key intermediate for drugs like vandetanib. Vandetanib is an antagonist of the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), used in cancer treatments (Li Rong-dong, 2011).

Synthesis of 5-HT4 Receptor Ligands

Compounds derived from 4-Bromo-7-methoxyquinoline-6-carboxamide have been synthesized and evaluated as ligands for the 5-HT4 receptor, which is relevant in serotonin-related research and potential treatments for various neurological disorders (Hanna-Elias et al., 2009).

Versatile Reagent in Synthesis of Bromoquinolines

The compound has been utilized in various synthetic methodologies, including as a versatile reagent in the Skraup-type synthesis of bromoquinolines, highlighting its utility in complex organic syntheses (Lamberth et al., 2014).

Propiedades

IUPAC Name

4-bromo-7-methoxyquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHTXXWMMSHSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-methoxyquinoline-6-carboxamide

CAS RN

2089310-92-7
Record name 4-bromo-7-methoxyquinoline-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.